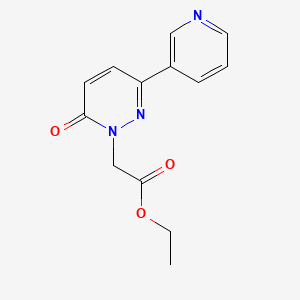

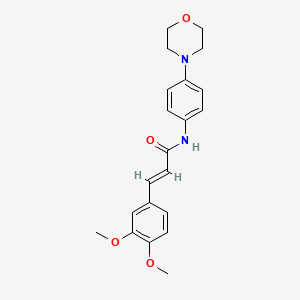

![molecular formula C15H14N4O3S B2862184 N-(2-(imidazo[2,1-b]thiazol-6-yl)ethyl)-4-methyl-3-nitrobenzamide CAS No. 868980-45-4](/img/structure/B2862184.png)

N-(2-(imidazo[2,1-b]thiazol-6-yl)ethyl)-4-methyl-3-nitrobenzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Imidazo[2,1-b]thiazole is a heterocyclic compound that has been the subject of extensive research due to its wide range of therapeutic applications . It is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1,3-diazole .

Synthesis Analysis

Imidazo[2,1-b]thiazole derivatives have been synthesized using various methods. For instance, a highly efficient microwave-assisted procedure has been developed for synthesizing imidazo[2,1-b]thiazole-based chalcones . The transformation provided rapid access to functionalized imidazo[2,1-b]thiazoles .

Molecular Structure Analysis

The molecular structure of imidazo[2,1-b]thiazole derivatives is characterized by a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom . The aromaticity of the thiazole ring is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .

Chemical Reactions Analysis

Imidazo[2,1-b]thiazole derivatives have been involved in various chemical reactions. For example, they have been synthesized from 2-aminobenzothiazole and N-alkylated 2-aminobenzoxazole scaffolds under mild transition-metal-free conditions .

Aplicaciones Científicas De Investigación

Anticancer Activity

The imidazo[2,1-b]thiazole scaffold has been the focus of anticancer research due to its potential in inhibiting cancer cell growth. Compounds with this structure have been synthesized and tested for cytotoxicity against human cancer cell lines, such as HepG2 (liver cancer) and MDA-MB-231 (breast cancer). They have shown promising results, indicating potential as inhibitors in cancer treatment .

Anti-inflammatory Properties

Research has indicated that derivatives of imidazo[2,1-b]thiazole exhibit significant anti-inflammatory properties. This makes them valuable in the development of new anti-inflammatory agents, which could be used to treat various inflammatory diseases .

Antibacterial and Antifungal Applications

The antibacterial and antifungal activities of imidazo[2,1-b]thiazole derivatives have been explored due to their broad spectrum of pharmacological activities. These properties make them candidates for the development of new antibiotics and antifungal medications .

CFTR-Selective Potentiators

Imidazo[2,1-b]thiazole derivatives have been identified as cystic fibrosis transmembrane conductance regulator (CFTR)-selective potentiators. This application is crucial for the treatment of cystic fibrosis, a genetic disorder that affects the lungs and digestive system .

PI3K Signaling Pathway Inhibition

The phosphatidylinositol 3-kinase (PI3K) signaling pathway is often associated with tumorigenesis and cancer progression. Imidazo[2,1-b]thiazole derivatives have attracted interest as potential PI3K inhibitors, which could be used in cancer therapy to target this pathway .

Mecanismo De Acción

Target of Action

The primary target of this compound is Pantothenate synthetase of Mycobacterium tuberculosis (Mtb) . This enzyme plays a crucial role in the biosynthesis of pantothenate, a precursor of coenzyme A, which is essential for the survival of Mtb .

Mode of Action

The compound interacts with its target through a putative binding pattern, as suggested by molecular docking and dynamics studies

Biochemical Pathways

The compound affects the pantothenate biosynthesis pathway by inhibiting Pantothenate synthetase This inhibition disrupts the production of coenzyme A, a critical cofactor in numerous biochemical reactions

Pharmacokinetics

The compound was designed with in silico admet prediction, suggesting that its pharmacokinetic properties were considered during its synthesis .

Result of Action

The compound has demonstrated significant in vitro antitubercular activity. For instance, one derivative of the compound displayed an IC90 of 7.05 μM and an IC50 of 2.32 μM against Mtb H37Ra . These results suggest that the compound can effectively inhibit the growth of Mtb.

Action Environment

It’s worth noting that the compound was synthesized using a green reaction medium and catalyst under microwave irradiation , suggesting a consideration for environmental factors during its synthesis.

Propiedades

IUPAC Name |

N-(2-imidazo[2,1-b][1,3]thiazol-6-ylethyl)-4-methyl-3-nitrobenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N4O3S/c1-10-2-3-11(8-13(10)19(21)22)14(20)16-5-4-12-9-18-6-7-23-15(18)17-12/h2-3,6-9H,4-5H2,1H3,(H,16,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LEUITBHDHWHHLF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(=O)NCCC2=CN3C=CSC3=N2)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-(imidazo[2,1-b]thiazol-6-yl)ethyl)-4-methyl-3-nitrobenzamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

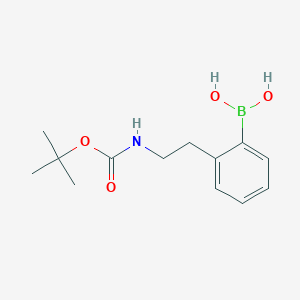

![2-Amino-2-[3-(2,4,6-trimethylphenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2862101.png)

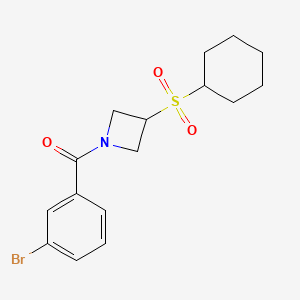

![rac-(5S,8aS)-Methyl-5-benzyl-3-oxohexahydrooxazolo[4,3-c][1,4]oxazine-8a-carboxylate](/img/structure/B2862107.png)

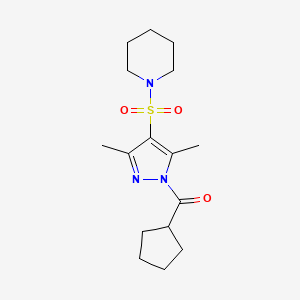

![Isopropyl 2-[(cyanoacetyl)amino]thiophene-3-carboxylate](/img/structure/B2862111.png)

![6-(((5-acetamido-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl [1,1'-biphenyl]-4-carboxylate](/img/structure/B2862117.png)

![N-[(1-benzylpiperidin-4-yl)methyl]-3,4-diethoxybenzamide](/img/structure/B2862121.png)

![[1-(2-Fluoroethyl)-1H-pyrazol-3-yl]methanamine hydrochloride](/img/structure/B2862122.png)

![(4-(3-(1H-tetrazol-1-yl)benzoyl)piperazin-1-yl)(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-2-yl)methanone](/img/structure/B2862124.png)